molecular formula C33H30 B13912243 5,6-Dibenzhydrylbicyclo[2.2.1]hept-2-ene

5,6-Dibenzhydrylbicyclo[2.2.1]hept-2-ene

Cat. No.: B13912243
M. Wt: 426.6 g/mol
InChI Key: SDNWHTQTJJDCTI-UHFFFAOYSA-N
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Description

5,6-Dibenzhydrylbicyclo[2.2.1]hept-2-ene: is a complex organic compound characterized by its unique bicyclic structure. This compound is known for its stability and reactivity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dibenzhydrylbicyclo[2.2.1]hept-2-ene typically involves the reaction of bicyclo[2.2.1]hept-2-ene with benzhydryl chloride under specific conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction parameters such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 5,6-Dibenzhydrylbicyclo[2.2.1]hept-2-ene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium methoxide, sodium ethoxide

Major Products Formed:

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced bicyclic compounds

    Substitution: Substituted derivatives

Scientific Research Applications

Chemistry: In chemistry, 5,6-Dibenzhydrylbicyclo[2.2.1]hept-2-ene is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways .

Biology: Its stable bicyclic structure makes it an ideal candidate for probing biological systems .

Medicine: In medicine, derivatives of this compound are being investigated for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory, analgesic, or anticancer activities .

Industry: Industrially, the compound is used in the production of advanced materials and polymers. Its stability and reactivity make it suitable for use in high-performance applications .

Mechanism of Action

The mechanism of action of 5,6-Dibenzhydrylbicyclo[2.2.1]hept-2-ene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Uniqueness: 5,6-Dibenzhydrylbicyclo[2.2.1]hept-2-ene stands out due to its dibenzhydryl substitution, which imparts unique chemical and physical properties. This substitution enhances the compound’s stability and reactivity, making it more versatile for various applications compared to its simpler analogs.

Properties

Molecular Formula

C33H30

Molecular Weight

426.6 g/mol

IUPAC Name

5,6-dibenzhydrylbicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C33H30/c1-5-13-24(14-6-1)30(25-15-7-2-8-16-25)32-28-21-22-29(23-28)33(32)31(26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-22,28-33H,23H2

InChI Key

SDNWHTQTJJDCTI-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C(C2C(C3=CC=CC=C3)C4=CC=CC=C4)C(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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